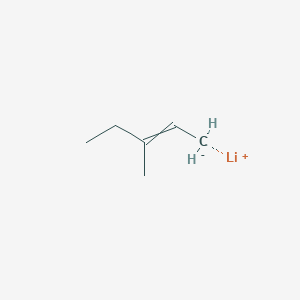
lithium;3-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-methylpent-2-ene is an organolithium compound that features a lithium atom bonded to a 3-methylpent-2-ene molecule. Organolithium compounds are known for their reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methylpent-2-ene typically involves the reaction of 3-methylpent-2-ene with an organolithium reagent. One common method is the reaction of 3-methylpent-2-ene with butyllithium in a non-polar solvent such as hexane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents, which are highly reactive and require an inert atmosphere to prevent reactions with moisture or oxygen.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methylpent-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Various substituted alkenes or alkanes, depending on the electrophile used.
Scientific Research Applications
Lithium;3-methylpent-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;3-methylpent-2-ene involves the formation of a carbanion intermediate. The lithium atom stabilizes the negative charge on the carbon atom, making it highly nucleophilic. This nucleophilic carbanion can then attack electrophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3-methylpent-1-ene
- Lithium;2-methylpent-2-ene
- Lithium;3-ethylpent-2-ene
Uniqueness
Lithium;3-methylpent-2-ene is unique due to its specific structure, which provides distinct reactivity compared to its isomers and analogs. The position of the methyl group and the double bond in the molecule influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
61107-38-8 |
|---|---|
Molecular Formula |
C6H11Li |
Molecular Weight |
90.1 g/mol |
IUPAC Name |
lithium;3-methylpent-2-ene |
InChI |
InChI=1S/C6H11.Li/c1-4-6(3)5-2;/h4H,1,5H2,2-3H3;/q-1;+1 |
InChI Key |
BZJBHQKORVBUEN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC(=C[CH2-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


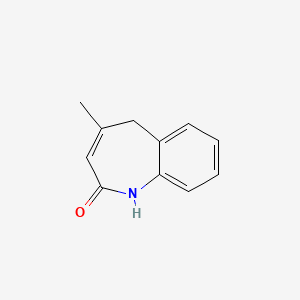
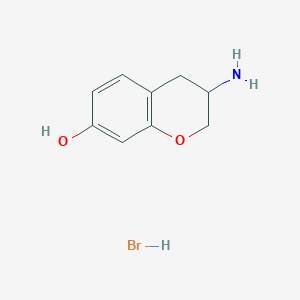
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

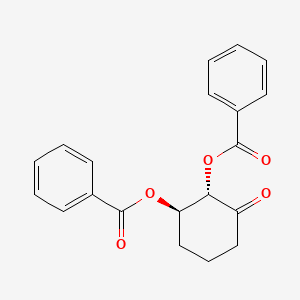
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
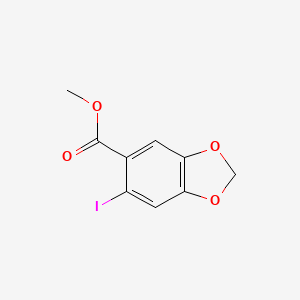
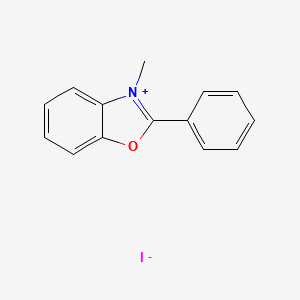
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
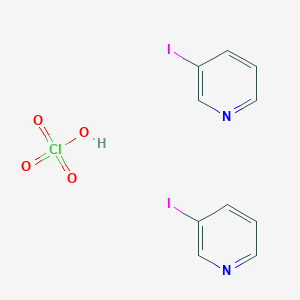
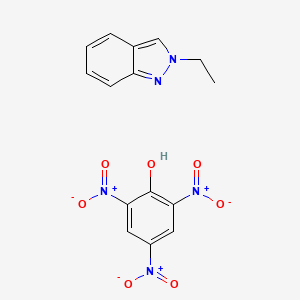
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)


